molecular formula C17H19BrO3 B3937345 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No. B3937345
M. Wt: 351.2 g/mol
InChI Key: ZDCCBHLANUMTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene, commonly known as BRL37344, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

BRL37344 is a selective beta-3 adrenergic receptor agonist. It works by activating beta-3 adrenergic receptors, which are found in various tissues throughout the body, including adipose tissue, the heart, and the lungs. Activation of beta-3 adrenergic receptors leads to an increase in lipolysis, or the breakdown of fat, and an increase in thermogenesis, or the production of heat. This results in a decrease in body weight and an increase in metabolic rate.
Biochemical and Physiological Effects:
BRL37344 has been shown to have several biochemical and physiological effects. It has been shown to increase lipolysis and thermogenesis, leading to a decrease in body weight and an increase in metabolic rate. BRL37344 has also been shown to have a positive effect on insulin sensitivity, glucose uptake, and lipid metabolism. Additionally, BRL37344 has been shown to have a positive effect on cardiovascular function, including a decrease in blood pressure and an improvement in cardiac function.

Advantages and Limitations for Lab Experiments

BRL37344 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yield. Additionally, BRL37344 has been extensively studied, and its mechanism of action is well understood. However, there are also several limitations to using BRL37344 in lab experiments. It is a relatively expensive compound, and its use can be limited by its availability. Additionally, BRL37344 has been shown to have some off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of BRL37344. One potential area of research is the use of BRL37344 in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, BRL37344 may have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. Further research is also needed to fully understand the mechanism of action of BRL37344 and to identify any potential off-target effects. Finally, the development of new analogs of BRL37344 may lead to the discovery of more potent and selective beta-3 adrenergic receptor agonists with improved therapeutic potential.
Conclusion:
In conclusion, BRL37344 is a selective beta-3 adrenergic receptor agonist that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its synthesis method is relatively simple, and its mechanism of action is well understood. BRL37344 has several advantages for lab experiments, but its use can be limited by its availability and cost. Future research on BRL37344 may lead to the development of new treatments for metabolic disorders, cardiovascular diseases, and other conditions.

Scientific Research Applications

BRL37344 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have a positive effect on metabolic disorders, such as obesity and type 2 diabetes. BRL37344 has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure. Additionally, BRL37344 has been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.

properties

IUPAC Name

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-13-7-8-16(17(11-13)19-2)21-10-4-9-20-15-6-3-5-14(18)12-15/h3,5-8,11-12H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCCBHLANUMTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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